![molecular formula C13H18F3N3 B1408671 N,N-dimethyl-1-[4-(trifluoromethyl)pyridin-3-yl]piperidin-4-amine CAS No. 1713160-41-8](/img/structure/B1408671.png)
N,N-dimethyl-1-[4-(trifluoromethyl)pyridin-3-yl]piperidin-4-amine
描述
N,N-dimethyl-1-[4-(trifluoromethyl)pyridin-3-yl]piperidin-4-amine, also known as CEP-1347, is a synthetic compound that has been extensively studied for its potential therapeutic applications in neurodegenerative diseases.
作用机制
N,N-dimethyl-1-[4-(trifluoromethyl)pyridin-3-yl]piperidin-4-amine exerts its neuroprotective effects by inhibiting the activation of the JNK pathway. The JNK pathway is involved in the regulation of cell death and survival, and its activation has been implicated in the pathogenesis of neurodegenerative diseases. N,N-dimethyl-1-[4-(trifluoromethyl)pyridin-3-yl]piperidin-4-amine inhibits the activation of JNK by binding to the ATP-binding site of the JNK protein, thereby preventing its phosphorylation and activation.
生化和生理效应
N,N-dimethyl-1-[4-(trifluoromethyl)pyridin-3-yl]piperidin-4-amine has been shown to have neuroprotective effects in animal models of Parkinson's disease. It has been shown to prevent the loss of dopaminergic neurons, which are the cells that are affected in Parkinson's disease. N,N-dimethyl-1-[4-(trifluoromethyl)pyridin-3-yl]piperidin-4-amine has also been shown to improve motor function in animal models of Parkinson's disease.
实验室实验的优点和局限性
N,N-dimethyl-1-[4-(trifluoromethyl)pyridin-3-yl]piperidin-4-amine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, which makes it readily available for research purposes. It has also been extensively studied, and its mechanism of action is well understood. However, N,N-dimethyl-1-[4-(trifluoromethyl)pyridin-3-yl]piperidin-4-amine has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer to animals. It also has a short half-life, which can limit its effectiveness in long-term studies.
未来方向
There are several future directions for research on N,N-dimethyl-1-[4-(trifluoromethyl)pyridin-3-yl]piperidin-4-amine. One direction is to investigate its potential therapeutic applications in other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease. Another direction is to investigate its potential use in combination therapy with other neuroprotective agents. Additionally, further studies are needed to optimize the dosing and administration of N,N-dimethyl-1-[4-(trifluoromethyl)pyridin-3-yl]piperidin-4-amine to maximize its effectiveness in animal models of neurodegenerative diseases.
科学研究应用
N,N-dimethyl-1-[4-(trifluoromethyl)pyridin-3-yl]piperidin-4-amine has been extensively studied for its potential therapeutic applications in neurodegenerative diseases, particularly Parkinson's disease. It has been shown to have neuroprotective effects by inhibiting the activation of the c-Jun N-terminal kinase (JNK) pathway, which is involved in the pathogenesis of neurodegenerative diseases.
属性
IUPAC Name |
N,N-dimethyl-1-[4-(trifluoromethyl)pyridin-3-yl]piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N3/c1-18(2)10-4-7-19(8-5-10)12-9-17-6-3-11(12)13(14,15)16/h3,6,9-10H,4-5,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGGDAFTJWQFPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=C(C=CN=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-1-(4-(trifluoromethyl)pyridin-3-yl)piperidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-(2H-1,2,3-Triazol-4-yl)ethyl]amine hydrochloride](/img/structure/B1408589.png)
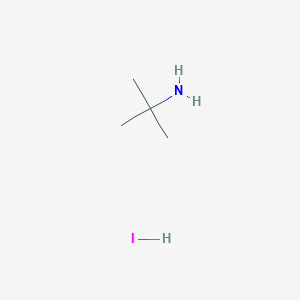
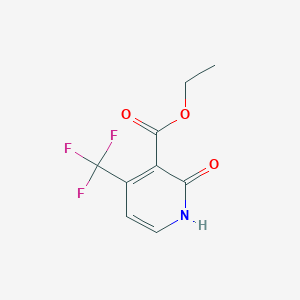
![Tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1408593.png)
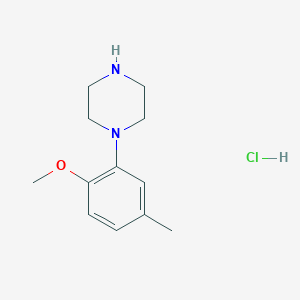
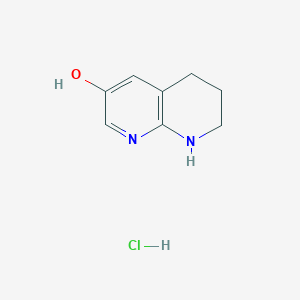
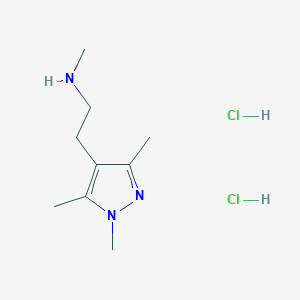

![1-Thia-6-azaspiro[3.3]heptane hydrochloride](/img/structure/B1408600.png)
![2-Fluorobenzo[d]thiazol-6-ol](/img/structure/B1408601.png)



